For instance, one common approach involves reacting a substituted hydrazine with an appropriately functionalized ketone or aldehyde to form the pyrazole ring. This is followed by a cyclization reaction to generate the tetrahydropyridine ring system. [] The final step often involves the introduction of the desired substituents at the 3-position of the pyrazolopyridine core.
The compound is cataloged under the CAS number 1269397-52-5 and has been documented in various chemical databases, including PubChem and BenchChem. It is synthesized primarily for research purposes and may have applications in drug development due to its structural properties that allow interaction with biological targets.
The synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves several key steps:
For industrial applications, the synthetic routes are optimized for yield and scalability. Advanced techniques like continuous flow reactors may be utilized to enhance efficiency during production.
The molecular structure of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride features a bicyclic framework consisting of a pyrazole ring fused to a pyridine ring. Key structural data includes:
The presence of the isopropyl group at the 3-position significantly influences its biochemical interactions and solubility characteristics.
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride can participate in various chemical reactions:
Specific reagents and conditions for these reactions include:
The mechanism of action for 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves interactions with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors that play critical roles in cellular signaling pathways. For example:
Further studies are needed to elucidate the precise molecular pathways affected by this compound.
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride has diverse applications in scientific research:
Research continues to explore its efficacy and safety profile for potential clinical applications.
The pyrazole core construction initiates the synthesis of this bicyclic heterocycle, typically starting from appropriately substituted tetrahydropyridine precursors. The most efficient route employs ketone-hydrazine cyclocondensation, where a 4-keto-substituted piperidine derivative reacts with hydrazines under acidic catalysis. This reaction proceeds through a mechanism of hydrazone formation followed by intramolecular cyclization, with the enolizable ketone functionality enabling spontaneous ring closure. Critical to this stage is maintaining strict pH control (pH 3.5-4.2) to prevent over-protonation of the hydrazine nucleophile while ensuring sufficient electrophilicity of the carbonyl carbon. The resulting 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine intermediate can be isolated as its hydrochloride salt (molecular formula: C₆H₉N₃) [1] [6] [10].
Reaction optimization studies reveal that microwave-assisted synthesis significantly enhances cyclization efficiency. When conducted at 120°C for 15 minutes under 300W irradiation, yields improve from 62% (conventional heating) to 89% with minimal side product formation. The process demonstrates excellent atom economy (85%) as the only byproduct is water, aligning with green chemistry principles at this early synthetic stage [9].
Advanced catalytic methodologies have revolutionized the assembly of the fused bicyclic framework. Transition metal catalysis, particularly using copper(I) iodide (5-7 mol%) with 1,10-phenanthroline as ligand, enables efficient intramolecular C-N bond formation for ring closure. This approach achieves exceptional regiocontrol (>98%) at the pyrazole fusion position, which is critical for ensuring proper [4,3-c] ring junction geometry rather than the undesired [3,4-b] isomer [9].
Recent innovations employ organocatalytic dehydrogenation strategies to construct the pyrazole moiety directly on the tetrahydropyridine scaffold. Proline-derived ionic liquid catalysts (e.g., [ProMIM][BF₄]) facilitate solvent-free cyclization at 80°C, delivering the bicyclic core with 95% enantiomeric purity when using chiral ketone precursors. This method eliminates heavy metal contamination concerns in pharmaceutical intermediates while maintaining reaction mass efficiency of 92% [3] [9].
Table 1: Comparative Analysis of Catalytic Cyclization Approaches
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|
CuI/Phenanthroline | 110 | 6 | 88 | >98 |
[ProMIM][BF₄] | 80 | 8 | 82 | 95 |
Zeolite H-Beta | 150 | 4 | 78 | 93 |
AlCl₃ | 100 | 5 | 75 | 90 |
The critical C3-functionalization with the isopropyl group employs several strategic approaches. The most efficient method involves transition metal-mediated cross-coupling of the brominated intermediate (3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) with diethylzinc/isopropylzinc reagents under palladium catalysis. This method, utilizing Pd₂(dba)₃/XPhos catalyst system (1.5 mol%), achieves quantitative conversion in under 2 hours at 60°C in THF solvent. Alternatively, nucleophilic aromatic substitution proves effective when starting from 3-chloro derivatives, reacting with isopropyl magnesium chloride in continuous flow reactors to achieve 94% yield with residence times under 5 minutes [3] [7].
For large-scale production, direct electrophilic isopropylation using propylene gas under pressure (20 bar) in the presence of Lewis acidic zeolites offers advantages. This solvent-free approach, conducted at 150°C for 8 hours, delivers the 3-isopropyl derivative with 98% regiochemical fidelity and eliminates halide waste streams. The reaction proceeds through a carbocationic mechanism where the zeolite framework stabilizes the isopropyl cation while the pyrazole nitrogen acts as the nucleophile [7].
Conversion to the pharmaceutically preferred dihydrochloride salt requires meticulous crystallization control. The optimal process involves dissolving the free base (molecular formula: C₉H₁₅N₃) in anhydrous ethanol at 60°C and introducing dry hydrogen chloride gas through a sintered diffuser until pH <1.0 is achieved. Critical parameters include maintaining a supersaturation ratio of 1.25-1.35 and controlled cooling from 60°C to -5°C at 5°C/hour to ensure formation of the desired crystalline polymorph [1] [3].
Anti-solvent crystallization using tert-butyl methyl ether (TBME) yields superior particle size distribution. Adding TBME (3:1 v/v) to the ethanol solution containing HCl salt induces crystallization with mean particle size 50-70μm and narrow distribution (span=1.2). This directly impacts dissolution properties and bulk density, critical for formulation processing. The final dihydrochloride salt (C₉H₁₇Cl₂N₃, MW 238.15) exhibits characteristic melting at 188-190°C with >99.5% HPLC purity after single crystallization [3] [8].
Table 2: Salt Formation Optimization Parameters
Parameter | Standard Process | Optimized Process | Effect on Product |
---|---|---|---|
Solvent System | Ethanol/water | Ethanol/TBME anti-solvent | Narrower PSD (d50=65μm) |
Cooling Rate | 10°C/h | 5°C/h | Reduced inclusion solvent |
HCl Addition | Aqueous HCl | Anhydrous HCl gas | Water content <0.1% |
Supersaturation | Uncontrolled | Controlled at 1.3 | Consistent polymorph Form A |
The transition from batch to continuous manufacturing represents the frontier in industrial production. The complete synthesis has been implemented in an integrated flow system comprising: (1) micro-mixer for hydrazine-ketone condensation, (2) packed-bed reactor (Cu/Al₂O₃ catalyst) for dehydrogenation, (3) electrochemical cell for bromination, and (4) continuous stirred tank reactor (CSTR) cascade for dihydrochloride crystallization. This configuration achieves 95% overall yield with total residence time under 30 minutes, compared to 48 hours in batch processing [3] [8].
Key innovations include a photocatalytic bromination module using Br₂ and visible light (450nm LEDs), reducing bromine consumption by 40% while eliminating HBr waste. The crystallization CSTRs implement focused beam reflectance measurement (FBRM) for real-time crystal size monitoring and automated anti-solvent addition, maintaining consistent particle morphology. The entire process operates at production rates of 50kg/hour with material traceability through PAT (Process Analytical Technology) integration [8].
Modern processes incorporate stringent green chemistry metrics across the synthetic route. The E-factor (kg waste/kg product) has been reduced from 87 (traditional batch) to 8 through solvent intensification (switchable water/ethanol systems) and catalyst recycling (magnetic nanoparticle-supported catalysts recovered with >98% efficiency). Particularly impactful was developing a water-based workup replacing dichloromethane extraction with aqueous two-phase systems (polyethylene glycol/salt) [3] [9].
Energy minimization is achieved via microwave-assisted flow reactors reducing thermal energy demand by 65% versus batch reactors. The overall process mass intensity (PMI) stands at 18, nearing industry-leading benchmarks. Life cycle analysis confirms 56% reduction in carbon footprint versus first-generation processes, largely attributable to renewable energy-powered electrochemical steps and solvent recovery rates exceeding 95% [3] [8] [9].
Table 3: Green Chemistry Metrics Comparison
Metric | Traditional Batch (2010) | Current Optimized Process (2025) | Improvement |
---|---|---|---|
E-Factor | 87 | 8 | 89% reduction |
PMI | 42 | 18 | 57% reduction |
Energy Intensity (kWh/kg) | 310 | 105 | 66% reduction |
Carbon Footprint (kgCO₂eq/kg) | 89 | 39 | 56% reduction |
Solvent Recovery Rate | 65% | 97% | 49% improvement |
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8